molecular formula C6H7BFNO2 B1388052 2-Fluoro-5-methylpyridine-3-boronic acid CAS No. 1072952-45-4

2-Fluoro-5-methylpyridine-3-boronic acid

Cat. No.: B1388052
CAS No.: 1072952-45-4
M. Wt: 154.94 g/mol
InChI Key: GLYOQOICJWEBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-5-methylpyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It is used as a reactant in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .


Synthesis Analysis

The synthesis of “this compound” involves the use of boron reagents in Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied experimentally and theoretically using FT-IR, Raman, (CP/MAS) NMR and XRD spectroscopic methods . These studies have provided insights into the possible stable conformers, geometrical molecular structures, vibrational properties, and nuclear magnetic shielding tensors of the compound .


Chemical Reactions Analysis

“this compound” is involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 154.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Safety and Hazards

“2-Fluoro-5-methylpyridine-3-boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “2-Fluoro-5-methylpyridine-3-boronic acid” and other boronic acids involve extending the studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Mechanism of Action

Target of Action

2-Fluoro-5-methylpyridine-3-boronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The this compound donates its organoboron group to the transition metal catalyst, forming a new carbon-carbon bond . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways . The formation of new carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, making it suitable for use in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used in the reaction .

Action Environment

The action of this compound is influenced by several environmental factors. The reaction conditions, including temperature, solvent, and the presence of a base, can all affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound must be stored under an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction is facilitated by the interaction of this compound with palladium catalysts, which help in the transmetalation process. The compound interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction. These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis .

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell signaling pathways and gene expression by interacting with specific biomolecules. This compound may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and nucleotides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal conditions, but it can degrade over time, especially in the presence of strong oxidizing agents . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful . These effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical reactions and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and potential therapeutic applications .

Properties

IUPAC Name

(2-fluoro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOQOICJWEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660551
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-45-4
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M solution in hexane, 9.6 mL, 24 mmol) was added to a mixture of diisopropylamine (3.4 mL, 24 mmol) in THF (5.00 mL, 61 mmol) at 0° C. and the resulting pale yellow solution was stirred at the same temperature for 30 min and then cooled down to −78° C. A suspension of 2-fluoro-5-methylpyridine (Aldrich, St. Louis, Mo.) (2.22 g, mmol) in THF (5.00 mL, not complete dissolved) was slowly added. The resulting bright yellow solution was stirred at −78° C. for 1 h, treated with a solution of tri-1-propylborate (6.9 mL, 30 mmol) in THF (10.00 mL) and then allowed to warm up to room temperature. The yellow suspension was quenched with 1 N NaOH until basic (pH about 10) and the organic layer was separated. The aqueous layer was collected and carefully acidified with 6N aqueous HCl until slightly acidic, and then extracted with EtOAc(×3). The combined organic layers were dried (Na2SO4), filtered and concentrated. The resulting white solid was washed with ether to give 2-fluoro-5-methylpyridin-3-ylboronic acid (2.9196 g, 94% yield) as a white solid. LCMS (API-ES) m/z 156 (M+H)+.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.5M solution in hexane, 9.6 mL, 24 mmol) was added to a mixture of diisopropylamine (3.4 mL, 24 mmol) in THF (5.00 mL, 61 mmol) at 0° C. and the resulting pale yellow solution was stirred at the same temperature for 30 min and then cooled down to −78° C. A suspension of 2-fluoro-5-methylpyridine (Aldrich, St. Louis, Mo.) (2.22 g, 20 mmol) in THF (5.00 mL, not complete dissolved) was slowly added. The resulting bright yellow solution was stirred at −78° C. for 1 h, treated with a solution of tri-i-propylborate (6.9 mL, 30 mmol) in THF (10.00 mL) and then allowed to warm up to room temperature. The yellow suspension was quenched with 1 N NaOH until basic (pH about 10) and the organic layer was separated. The aqueous layer was collected and carefully acidified with 6 N aqueous HCl until slightly acidic, and then extracted with EtOAc (×3). The combined organic layers were dried (Na2SO4), filtered and concentrated. The resulting white solid was washed with ether to give 2-fluoro-5-methylpyridin-3-ylboronic acid (2.9196 g, 94% yield) as a white solid. LCMS (API-ES) m/z 156 (M+H)+.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methylpyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.